L-Dopa-13C

Parkinson's disease AADC activity Breath test

Choose L-Dopa-13C over unlabeled L-DOPA and deuterated analogs for reliable bioanalytical quantification. The 13C label ensures true co-elution with the native analyte in LC-MS/MS, eliminating the chromatographic isotope effects (retention time shifts) that compromise deuterated internal standards like L-DOPA-d3 and cause inaccurate matrix effect correction. With ≥99.11% isotopic enrichment and ≥98% chemical purity, this probe enables sensitive, low-background tracing of dopamine biosynthesis, AADC enzyme activity breath tests (¹³CO₂ vs. plasma HVA r²=0.9378), and stable isotope-resolved metabolomics in neuronal tissue. Ideal for Parkinson's research, pharmacokinetic studies, and personalized levodopa/carbidopa dosing optimization.

Molecular Formula C9H11NO4
Molecular Weight 198.18 g/mol
Cat. No. B12401993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Dopa-13C
Molecular FormulaC9H11NO4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)O
InChIInChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i9+1
InChIKeyWTDRDQBEARUVNC-BVYIGXSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Dopa-13C: Stable Isotope-Labeled Levodopa for Metabolic Tracing and Quantitative Bioanalysis


L-Dopa-13C (CAS 586971-29-1) is a stable isotope-labeled analog of L-3,4-dihydroxyphenylalanine (L-DOPA), the immediate metabolic precursor to the neurotransmitter dopamine . The compound features one or more carbon-13 atoms incorporated into its molecular structure, enabling precise tracing of L-DOPA metabolism, neurotransmitter biosynthesis, and pharmacokinetics in vivo and in vitro using LC-MS, GC-MS, or NMR techniques . As a labeled internal standard and metabolic probe, L-Dopa-13C provides quantifiable advantages over unlabeled L-DOPA and deuterated analogs in bioanalytical applications where accurate quantification and pathway elucidation are required.

Why Unlabeled L-Dopa or Deuterated Analogs Cannot Substitute L-Dopa-13C in Critical Applications


Unlabeled L-DOPA cannot provide the metabolic tracing or internal standard capability required for accurate bioanalytical quantification . Deuterated analogs such as L-DOPA-d3, while also used as internal standards, exhibit chromatographic isotope effects that cause retention time shifts and can compromise co-elution with the analyte, leading to inaccurate matrix effect correction [1]. Furthermore, deuteration may alter pharmacokinetic properties , whereas 13C-labeled compounds maintain near-identical physicochemical behavior to the native molecule, ensuring reliable quantitative data and metabolic flux analysis.

Quantitative Differentiation of L-Dopa-13C from Unlabeled and Deuterated Comparators


Quantification of AADC Enzyme Activity via Noninvasive ¹³CO₂ Breath Test

L-Dopa-13C enables noninvasive quantification of aromatic L-amino acid decarboxylase (AADC) enzyme activity via measurement of exhaled ¹³CO₂. A randomized, double-blind study in Parkinson's disease patients demonstrated a significant positive correlation between breath ¹³CO₂ DOB AUC₀₋₂₄₀ and serum homovanillic acid (HVA) AUC₀₋₂₄₀ following oral L-Dopa-1-¹³C (r² = 0.9378) [1]. An inverse correlation was observed between ¹³CO₂ DOB AUC and serum L-Dopa-¹³C AUC. Unlabeled L-DOPA cannot provide this quantitative metabolic readout, making L-Dopa-13C uniquely suited for personalized carbidopa dose optimization.

Parkinson's disease AADC activity Breath test Personalized medicine

Superior Chromatographic Co-elution and Lack of Isotope Effect vs. Deuterated Analogs

Analytes labeled with ¹³C, ¹⁵N, or ¹⁸O have almost identical retention times to their unlabeled counterparts and lack a chromatographic isotope effect [1]. In contrast, deuterated (²H) compounds elute earlier than protiated analogs, with chromatographic H/D isotope effect (hdIEC) values ranging from 1.0009 to 1.0400 [1]. This differential retention can cause inaccurate matrix effect correction when deuterated internal standards are used. L-Dopa-13C, as a ¹³C-labeled compound, co-elutes precisely with unlabeled L-DOPA, ensuring optimal compensation for ion suppression/enhancement in complex biological matrices.

LC-MS GC-MS Internal standard Matrix effect Isotope effect

Quantification of Central Levodopa Metabolism in Cerebrospinal Fluid

Administration of ring-¹³C₆-labeled levodopa (L-Dopa-13C6) to Parkinson's disease patients enabled direct measurement of central dopamine metabolism. Six hours after intravenous infusion of 150 mg L-Dopa-13C6, the average percentage of labeled homovanillic acid (HVA) in lumbar cerebrospinal fluid (CSF) was 54% (SD 9%; range 34–67%) [1]. The mean CSF labeled HVA concentration was 34.7 ng/mL (SD 20.2 ng/mL). Area under the curve for labeled serum L-Dopa predicted CSF labeled HVA concentrations (r = 0.747, p = 0.033) [1]. Unlabeled L-DOPA cannot distinguish newly synthesized dopamine metabolites from pre-existing pools.

Parkinson's disease Dopamine metabolism Cerebrospinal fluid Homovanillic acid

Validated Quantitative Accuracy Using [¹³C₆]DOPA as Internal Standard in MALDI-MS

A standard curve for 3,4-dihydroxyphenylalanine (DOPA) was prepared using the stable isotope analog [¹³C₆]DOPA as an internal standard in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). The method yielded a straight-line fit with r² > 0.95 [1], demonstrating that MALDI-MS is a viable approach for quantitative analysis of low molecular weight polar compounds. This level of accuracy is achieved through the near-identical physicochemical properties of the ¹³C-labeled analog.

MALDI-MS Quantitative analysis Internal standard DOPA

Isotopic Purity and Enrichment for Precise Quantification and Signal Intensity

The isotopic purity and enrichment level of L-Dopa-13C variants directly impact quantitative accuracy and signal intensity in mass spectrometry. L-Dopa-13C6 (ring-¹³C₆) is commercially available with purity ≥99.11% , whereas single-labeled L-Dopa-13C typically has purity around 95% . Higher isotopic enrichment reduces background signal from unlabeled species and improves the lower limit of quantification (LLOQ) in trace analysis.

Isotopic purity Enrichment LC-MS Quantification

Avoidance of Deuterium-Induced Pharmacokinetic Alterations

Deuteration can alter the pharmacokinetic and metabolic properties of a drug, which is a recognized concern in the development of deuterated pharmaceuticals . In contrast, ¹³C labeling does not introduce kinetic isotope effects that significantly alter drug metabolism or disposition. For tracer studies requiring accurate reflection of the unlabeled compound's behavior, ¹³C-labeled L-DOPA provides a more physiologically relevant probe than deuterated analogs.

Pharmacokinetics Deuterium isotope effect Metabolic stability

High-Impact Application Scenarios for L-Dopa-13C in Research and Clinical Development


Personalized Carbidopa Dosing in Parkinson's Disease Clinical Trials

Use L-Dopa-13C in a noninvasive breath test to quantify individual AADC enzyme activity and determine optimal carbidopa doses for each patient. The strong correlation between breath ¹³CO₂ and plasma HVA (r² = 0.9378) [1] enables patient stratification and dose individualization, directly addressing the variability in levodopa bioavailability observed in standard therapy.

Quantitative LC-MS/MS Bioanalysis of L-DOPA and Metabolites in Plasma and CSF

Employ L-Dopa-13C as an internal standard in LC-MS/MS methods for precise quantification of L-DOPA and its metabolites (dopamine, HVA, DOPAC) in biological matrices. The absence of a chromatographic isotope effect ensures accurate co-elution and matrix effect correction [2], while the method's linearity (r² > 0.95) [3] supports robust validation.

Mechanistic Studies of Central Dopamine Metabolism in Neurological Disorders

Administer L-Dopa-13C6 intravenously or orally to human subjects or animal models to trace the metabolic fate of levodopa in the central nervous system. Quantify labeled HVA in CSF (mean 54% labeling) [4] to investigate whether defects in central levodopa metabolism contribute to disease progression or treatment response variability in Parkinson's disease and related conditions.

Metabolic Flux Analysis and Pathway Elucidation Using High-Resolution Mass Spectrometry

Utilize L-Dopa-13C or L-Dopa-13C6 in stable isotope-resolved metabolomics (SIRM) to map the flux of carbon through the dopamine biosynthesis and catabolic pathways in neuronal cell cultures or brain tissue. The high isotopic purity (≥99.11%) minimizes background interference and enables sensitive detection of low-abundance pathway intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Dopa-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.